molecular formula C19H18BrNO3S2 B2452946 4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole CAS No. 850926-95-3

4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole

Cat. No.: B2452946
CAS No.: 850926-95-3
M. Wt: 452.38
InChI Key: BHPULGAALLLJBB-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, propylthio, and tolyl groups attached to an oxazole ring

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-5-propylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3S2/c1-3-12-25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPULGAALLLJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a brominated aromatic compound.

    Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Thioether Formation: The propylthio group can be introduced through a nucleophilic substitution reaction using a propylthiol reagent.

    Tolyl Group Addition: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl)(p-tolyl)methanone
  • (4-bromophenyl)-di-p-tolylamine

Uniqueness

4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Biological Activity

4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an analgesic and anti-inflammatory agent. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • An oxazole ring , which is a five-membered heterocyclic compound containing nitrogen and oxygen.
  • A sulfonyl group , enhancing its chemical reactivity and potential biological interactions.
  • Various aromatic substituents that may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the bromophenyl and propylthio groups via substitution reactions.

Analgesic and Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant analgesic effects. Molecular docking studies suggest potential inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The inhibition of COX-2 can lead to reduced pain and inflammation, making it a candidate for pain management therapies .

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundSulfonyl group, oxazole ringPotential COX-2 inhibitor
4-(4-Bromophenyl)-2-(trifluoromethyl)oxazoleTrifluoromethyl instead of propylthioAnalgesic properties
5-(propylthio)-1,3-oxazoleLacks bromine and fluorine substituentsLimited activity
2-(p-tolyl)-5-(propylthio)oxazoleSimilar thio-substituentModerate analgesic effects

Case Studies

A study conducted on derivatives of oxazol-5(4H)-ones, which include the sulfonamide moiety, demonstrated significant analgesic activity through pharmacological tests such as the writhing test and hot plate test. The findings indicated that specific structural modifications could enhance analgesic efficacy while maintaining low toxicity profiles .

In another study, molecular docking simulations were performed to assess binding affinities against COX-2 and other pain-related targets. Results showed that certain derivatives exhibited IC50 values lower than celecoxib, a standard anti-inflammatory drug, indicating superior potential in managing inflammatory pain .

The mechanism of action for this compound likely involves:

  • Interaction with COX enzymes , inhibiting their activity and reducing prostaglandin synthesis.
  • The oxazole ring may facilitate hydrogen bonding and π-π interactions with biological targets, enhancing binding affinity.

Toxicity Assessment

Acute toxicity studies conducted on similar compounds revealed no lethal effects at tested doses, suggesting a favorable safety profile for further development. Histopathological assessments indicated no significant adverse effects on organ systems in animal models .

Q & A

Q. What are the standard synthetic routes for 4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxazole core via cyclization of precursors like 2-furaldehyde derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the sulfonyl group using 4-bromophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3 : Thioether formation via nucleophilic substitution using propylthiol under inert conditions (e.g., nitrogen atmosphere) . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (e.g., reflux at 80–120°C), and stoichiometric ratios of reagents to minimize side products .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing sulfonyl vs. thioether protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular mass (e.g., calculated vs. observed m/z for C₂₀H₁₉BrNO₃S₂) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., sulfonyl group geometry) and solid-state packing .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition studies?

The sulfonyl and thioether groups enable dual interactions with enzyme active sites:

  • Sulfonyl Group : Acts as a hydrogen bond acceptor with catalytic residues (e.g., COX-2 inhibition via Tyr-385 interaction) .
  • Thioether Moiety : Participates in hydrophobic interactions with nonpolar enzyme pockets (e.g., EGFR kinase) . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities (ΔG values) and validate experimental IC₅₀ data .

Q. How do structural modifications (e.g., halogen substitution) affect its physicochemical and biological properties?

A comparative SAR study reveals:

  • Bromine at 4-position : Enhances lipophilicity (logP increases by ~0.5 units) and stabilizes π-π stacking with aromatic enzyme residues .
  • Fluorine substitution : Reduces metabolic degradation (e.g., CYP3A4 resistance) but may lower solubility .
  • Propylthio vs. Pentylthio chains : Longer alkyl chains improve membrane permeability but reduce target specificity . Experimental validation includes LogP measurements (shake-flask method) and cytotoxicity assays (MTT protocol) .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., B3LYP/6-31G* level) to predict electrophilic/nucleophilic sites .
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., sulfonyl oxygen) .
  • ADMET Prediction : SwissADME or pkCSM models assess bioavailability, BBB penetration, and toxicity risks .

Data Contradiction and Experimental Design

Q. How can conflicting solubility data across studies be resolved?

Discrepancies arise from:

  • Solvent Polarity : DMSO enhances solubility (≥10 mg/mL) vs. aqueous buffers (<0.1 mg/mL) .
  • Temperature Effects : Solubility in ethanol increases from 2.3 mg/mL (25°C) to 5.1 mg/mL (60°C) . Standardization using USP guidelines (equilibrium solubility method) and controlled temperature/pH conditions is recommended .

Q. What are the limitations of current biological activity assays, and how can they be mitigated?

  • False Positives in Antimicrobial Assays : Residual DMSO (>1% v/v) may inhibit bacterial growth. Use solvent controls and LC-MS to confirm compound integrity .
  • Oxidative Degradation : Thioether groups degrade under prolonged light exposure. Store samples in amber vials at -20°C .
  • In-Vitro/In-Vivo Discrepancies : Poor pharmacokinetic profiles (e.g., rapid hepatic clearance) may mask efficacy. Use microsomal stability assays (e.g., rat liver microsomes) to prioritize derivatives .

Methodological Tables

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

StepReagent RatioSolventTemperature (°C)Yield (%)Reference
11:1.2 (precursor:POCl₃)POCl₃11068
21:1.5 (oxazole:sulfonyl chloride)DCM2582
31:2 (sulfonamide:propylthiol)DMF6075

Q. Table 2: Spectroscopic Data for Structural Validation

TechniqueKey Peaks/DataInterpretationReference
¹H NMRδ 7.82 (d, J=8.4 Hz, 2H, Ar-Br)4-Bromophenyl protons
IR1345 cm⁻¹ (S=O asym stretch)Sulfonyl group
HRMS[M+H]⁺ calc. 482.02; obs. 482.03Molecular formula confirmation

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